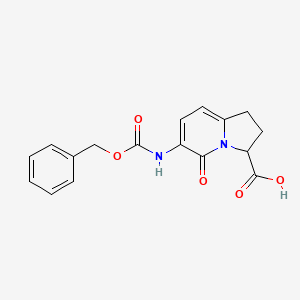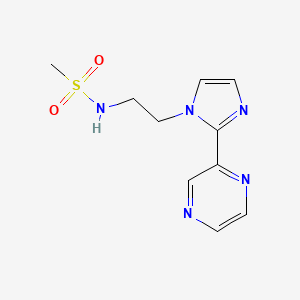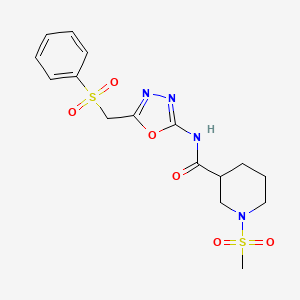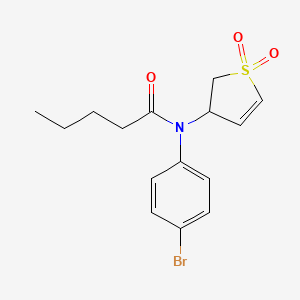
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. BPTP is a thienyl-substituted amide that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide varies depending on its application. In anticancer studies, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been shown to induce apoptosis by activating the mitochondrial pathway. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In material science, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide acts as a donor material in organic solar cells, absorbing light and generating excitons. In organic electronics, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide acts as a p-type semiconductor in organic field-effect transistors, allowing for the modulation of current flow.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been shown to have minimal toxicity in vitro and in vivo. In anticancer studies, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been shown to selectively target cancer cells, leaving normal cells unaffected. In material science and organic electronics, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been shown to have minimal impact on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide is its versatility in various fields of research. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide can be synthesized in relatively large quantities and has been shown to have minimal toxicity. One limitation of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide is its relatively low solubility in common organic solvents, which can limit its use in certain applications.
Orientations Futures
There are several future directions for N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide research. In medicinal chemistry, further studies are needed to determine the optimal dosage and delivery method for N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide as an anticancer agent. In material science, further studies are needed to improve the efficiency of organic solar cells using N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide as a donor material. In organic electronics, further studies are needed to optimize the performance of organic field-effect transistors using N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide as a p-type semiconductor. Additionally, further studies are needed to explore the potential application of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide in other fields, such as catalysis and sensing.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide involves a multi-step process that starts with the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of triethylamine to form 4-bromophenyl 2,3-dihydrothieno[3,4-d][1,3]oxazin-2-one. The final step involves the reaction of this intermediate with 1-bromo-1-phenylpentan-3-one in the presence of potassium carbonate to form N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been studied for its potential application in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been studied for its potential as an anticancer agent. Studies have shown that N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been studied for its potential application in organic solar cells. Studies have shown that N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide can act as a donor material in organic solar cells, leading to improved efficiency. In organic electronics, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide has been studied for its potential application in organic field-effect transistors. Studies have shown that N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide can act as a p-type semiconductor in organic field-effect transistors, leading to improved performance.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S/c1-2-3-4-15(18)17(13-7-5-12(16)6-8-13)14-9-10-21(19,20)11-14/h5-10,14H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYZOBONXHUIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl-methylamino]-4-oxobut-2-enoate](/img/structure/B2709288.png)
![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)
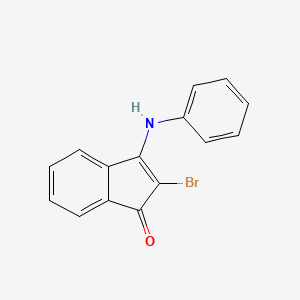

![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)
